

# Pharmacokinetics and metabolism of Carebastine

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Carebastine

### Introduction

Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2][3] Following oral administration, ebastine undergoes extensive and rapid first-pass metabolism to form carebastine, which is primarily responsible for the antihistaminic effects.[4][5][6] This guide provides a comprehensive overview of the pharmacokinetics, metabolism, and relevant experimental methodologies for carebastine, tailored for researchers and drug development professionals.

### **Pharmacokinetics**

The pharmacokinetic profile of carebastine has been characterized following the oral administration of its parent drug, ebastine. Plasma levels of unchanged ebastine are typically negligible or undetectable, making the pharmacokinetics of carebastine the central focus.[7][8]

## **Absorption**

Ebastine is rapidly absorbed after oral administration and is extensively metabolized to carebastine during its first pass through the liver.[4][5][9] The pharmacokinetics of carebastine are generally linear over the typical therapeutic dose range.[4][5][10] Food intake does not significantly affect the gastrointestinal absorption of ebastine but can lead to a 1.5 to 2.0-fold



increase in the plasma levels (Cmax) and AUC of carebastine, though this does not alter the time to peak concentration (Tmax) or clinical effect.[8][10][11]

### **Distribution**

Carebastine exhibits a high volume of distribution, with reported values of 89.5 L and 123 L.[10] Both ebastine and carebastine are highly bound to plasma proteins, with a binding rate of approximately 98%.[12]

#### Metabolism

The biotransformation of ebastine is a sequential process involving multiple metabolites and key cytochrome P450 (CYP) enzymes. Ebastine is first metabolized to intermediate metabolites, including hydroxyebastine and desalkylebastine.[13][14] Hydroxyebastine is then further metabolized to the main active metabolite, carebastine.[13][14]

The primary enzymes involved in this metabolic cascade are CYP3A4 and CYP2J2.[6][13]

- CYP3A4 is the main enzyme responsible for the N-dealkylation of ebastine, hydroxyebastine, and carebastine.[13]
- CYP2J2 primarily mediates the hydroxylation of ebastine to hydroxyebastine.[13] Both CYP2J2 and CYP3A4 contribute to the subsequent formation of carebastine from hydroxyebastine.[13]

Studies in human liver microsomes have shown that carebastine is metabolically more stable than both ebastine and hydroxyebastine.[13]





Click to download full resolution via product page

Metabolic conversion of ebastine to its primary metabolites.

### **Excretion**

The primary route of excretion for carebastine is via the kidneys.[10] However, the urinary excretion of unchanged carebastine is low, accounting for only 1.3-1.8% of the administered dose over 72 hours, indicating that it is extensively cleared by further metabolism.[8][10] The elimination half-life of carebastine ranges from approximately 10 to 19 hours.[4][10]

# Data Presentation Pharmacokinetic Parameters of Carebastine

The following table summarizes key pharmacokinetic parameters for carebastine after single oral doses of ebastine in healthy adult volunteers.



| Parameter    | 10 mg<br>Ebastine Dose  | 50 mg<br>Ebastine Dose | Fasting (10<br>mg) | Fed (10 mg)     |
|--------------|-------------------------|------------------------|--------------------|-----------------|
| Tmax (h)     | 2.6 - 5.7[10]           | 4 - 6                  | 5.00 ± 2.00[15]    | 6.14 ± 2.0[15]  |
| Cmax (ng/mL) | 90 - 120[10]<br>(112)   | 388                    | 143 ± 68.4[15]     | 176 ± 68.4[15]  |
| t½ (h)       | 10.6 ± 2.6[4]           | 12.5 ± 1.9[4]          | 17.4 ± 4.97[15]    | 20.0 ± 4.97[15] |
| AUC (mg/L·h) | 1.75 - 2.94[10]         | N/A                    | N/A                | N/A             |
| Vd (L)       | 89.5 - 123[ <u>10</u> ] | N/A                    | N/A                | N/A             |

Note: Values are presented as range or mean  $\pm$  standard deviation where available. Data is compiled from multiple studies and variations may exist due to different study designs and analytical methods.

## **Role of Cytochrome P450 Isoforms in Metabolism**

This table details the intrinsic clearance (CLint) of ebastine and its metabolites by specific CYP450 enzymes, highlighting their relative contributions.

| Metabolic<br>Reaction | Substrate       | Product          | Primary<br>Enzyme(s) | Intrinsic<br>Clearance<br>(CLint)<br>(µL/min/pmol<br>P450) |
|-----------------------|-----------------|------------------|----------------------|------------------------------------------------------------|
| N-dealkylation        | Ebastine        | Desalkylebastine | CYP3A4               | 0.44[13]                                                   |
| N-dealkylation        | Hydroxyebastine | Desalkylebastine | CYP3A4               | 1.05[13]                                                   |
| N-dealkylation        | Carebastine     | Desalkylebastine | CYP3A4               | 0.16[13]                                                   |
| Hydroxylation         | Ebastine        | Hydroxyebastine  | CYP2J2               | 0.45[13]                                                   |

# **Experimental Protocols**Determination of Plasma Concentrations

### Foundational & Exploratory





A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous determination of ebastine and carebastine in human plasma.[15][16][17]

- Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE)[16][17] or protein precipitation.[15]
- Chromatographic Separation: Separation is achieved on a reverse-phase column, such as a Cyano[16] or Synergi Hydro-RP column.[15] The mobile phase often consists of a gradient or isocratic mixture of acetonitrile, methanol, and an ammonium acetate buffer.[15][16]
- Detection: Detection is performed using a triple-quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM).[15][18]
- Quantification: The method allows for accurate quantification over a concentration range of approximately 0.01-8.0 ng/mL for ebastine and 1.0-300 ng/mL for carebastine.[15] The lower limit of quantification (LLOQ) is typically around 0.1 ng/mL for ebastine and 0.2 ng/mL for carebastine.[18]





Click to download full resolution via product page

Typical experimental workflow for quantifying carebastine in plasma.

### In Vitro Metabolism Studies

The characterization of enzymes responsible for carebastine formation and metabolism is conducted using in vitro systems.

 System: The primary systems used are human liver microsomes (HLMs) and cDNAexpressed recombinant human cytochrome P450 enzymes.[13]



- Incubation: Substrates (ebastine, hydroxyebastine, or carebastine) are incubated with the enzyme systems in the presence of necessary cofactors like NADPH.
- Reaction Phenotyping: To identify the specific P450 isoforms involved, chemical inhibition studies are performed. Isoform-selective inhibitors (e.g., ketoconazole for CYP3A, astemizole for CYP2J2/CYP3A4) are added to the incubation mixture to observe their effect on metabolite formation.[13]
- Kinetic Analysis: Michaelis-Menten kinetics are determined to calculate parameters such as Km, Vmax, and intrinsic clearance (CLint), which helps in understanding the efficiency of the metabolic reactions.[13]

### Conclusion

Carebastine, the active metabolite of ebastine, is central to the drug's therapeutic effect. It is formed rapidly and extensively following oral administration of ebastine, with its pharmacokinetics being linear and predictable. The metabolism is well-defined, with major roles for CYP3A4 and CYP2J2 in the sequential biotransformation pathway. Carebastine exhibits a long elimination half-life, supporting once-daily dosing of the parent drug. A thorough understanding of its pharmacokinetic and metabolic profile is critical for predicting drug-drug interactions, assessing safety in special populations, and guiding further development of antihistamine therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 5. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.osudpotro.com [cdn.osudpotro.com]
- 12. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsdronline.com [ijpsdronline.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacokinetics and metabolism of Carebastine].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563845#pharmacokinetics-and-metabolism-of-carebastine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com